molecular formula C15H19N3O B2977730 1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone CAS No. 1329045-35-3

1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2977730
CAS RN: 1329045-35-3
M. Wt: 257.337
InChI Key: UMKHJBUHGGCRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound 1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone is a part of a broader class of chemicals that have been synthesized and studied for various applications. For example, derivatives of piperazine, a core structure in this compound, have been synthesized to explore their analgesic and anti-inflammatory activities. These derivatives showed higher analgesic activity than aspirin and significant anti-inflammatory effects without inducing gastric ulceration, indicating their potential therapeutic benefits (Palaska et al., 1993). Furthermore, the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety highlighted the efficiency of these compounds, suggesting a scope for the development of new drugs (Bhat et al., 2018).

Pharmacological Activities

Compounds with the piperazine moiety have been extensively studied for their potential pharmacological activities. For instance, indoline and piperazine-containing derivatives have been identified as novel mixed D(2)/D(4) receptor antagonists, showcasing the versatility of these structures in targeting receptor pathways (Zhao et al., 2002). Additionally, certain 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and exhibited potential anticancer activities against breast cancer cells, further emphasizing the importance of such compounds in therapeutic applications (Yurttaş et al., 2014).

Antiviral and Antimicrobial Applications

The relevance of piperazine derivatives extends to antiviral and antimicrobial domains as well. Novel 5-substituted Piperazinyl-4-nitroimidazole Derivatives have been synthesized and evaluated for their in vitro anti-HIV activity, showcasing the potential of these compounds in combating viral infections (Al-Masoudi et al., 2007). Additionally, new chalcones containing piperazine or 2,5-dichlorothiophene moiety have been synthesized, displaying potent antimicrobial activity against Gram-positive bacteria and Candida albicans, highlighting their significance in addressing bacterial and fungal infections (Tomar et al., 2007).

Electrochemical Applications

On the electrochemical front, innovative strategies have been employed in the synthesis of mono and di-substituted hydroquinone and benzoquinone derivatives, incorporating piperazine moieties. These compounds have been synthesized through electrochemical methods, offering a green and efficient approach to chemical synthesis (Nematollahi et al., 2014).

properties

IUPAC Name

1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12(19)18-8-6-17(7-9-18)11-13-10-16-15-5-3-2-4-14(13)15/h2-5,10,16H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKHJBUHGGCRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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